

# Mahmoodin: A Technical Guide for Scientific Professionals

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## Compound of Interest

Compound Name: Mahmoodin

Cat. No.: B116152

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An In-depth Technical Guide on the Core Physical and Chemical Properties of **Mahmoodin**

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Mahmoodin** is a naturally occurring tetranortriterpenoid, specifically classified as a limonoid, that has been isolated from the oil of the neem tree (*Azadirachta indica*)[1][2]. First reported by Siddiqui et al. in 1992, its structure was elucidated through comprehensive chemical and spectral analyses[1][2]. As a derivative of the gedunin class, **Mahmoodin** is a highly oxygenated and structurally complex molecule. Preliminary studies have highlighted its significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, marking it as a compound of interest for further investigation in drug discovery and development[1][2]. This document provides a detailed overview of the known physical, chemical, and biological properties of **Mahmoodin**, along with relevant experimental protocols and pathway diagrams.

## Chemical and Physical Properties

The definitive physicochemical properties of **Mahmoodin** were established in its initial isolation study. While some experimental data such as melting point and optical rotation are contained within specialized literature, publicly accessible databases provide computed values and key identifiers.

## Identification and Nomenclature

Identifier	Value	Source
IUPAC Name	[(1R,4bR,5R,6aR,10aR,10bR,12aR)-1-(furan-3-yl)-1-(2-hydroxyethoxy)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydronaphtho[2,1-f]isochromen-5-yl] acetate	PubChem
Synonyms	17-Glycolyldeoxygedunin	PubChem
CAS Number	140163-23-1	PubChem
Molecular Formula	C <sub>30</sub> H <sub>38</sub> O <sub>8</sub>	PubChem
Molecular Weight	526.6 g/mol	PubChem
ChEMBL ID	CHEMBL488927	PubChem

## Computed Physical Properties

The following table summarizes the computed physical properties of **Mahmoodin**. It is important to note that these are theoretical values and may differ from experimentally determined parameters.

Property	Value	Unit
XLogP3	3.7	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	8	
Rotatable Bond Count	6	
Exact Mass	526.25666817	Da
Monoisotopic Mass	526.25666817	Da
Topological Polar Surface Area	112 Å <sup>2</sup>	
Heavy Atom Count	38	

## Spectroscopic Data

The structure of **Mahmoodin** was primarily elucidated using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy[1][2]. While the specific spectral data from the original publication are not fully available, the expected spectral features are outlined below based on its known structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Expected Chemical Shift Regions and Key Features
$^1\text{H}$ NMR	<ul style="list-style-type: none"><li>- Furan Ring Protons: Signals expected in the aromatic region (~7.4-6.4 ppm).</li><li>- Vinylic Protons: Signals for protons on carbon-carbon double bonds.</li><li>- Methine and Methylene Protons: A complex series of signals in the upfield region, characteristic of the steroidal backbone.</li><li>- Acetyl Group Protons: A sharp singlet around 2.0 ppm.</li><li>- Methyl Group Protons: Several singlets corresponding to the tertiary methyl groups on the triterpenoid core.</li></ul>
$^{13}\text{C}$ NMR	<ul style="list-style-type: none"><li>- Carbonyl Carbons: Signals expected in the downfield region (&gt;170 ppm) for the ester and ketone functionalities.</li><li>- Furan and Vinylic Carbons: Signals in the ~110-150 ppm region.</li><li>- Oxygenated Carbons: Signals for carbons attached to oxygen (ethers, esters, alcohols) typically found in the 60-90 ppm range.</li><li>- Aliphatic Carbons: A series of signals in the upfield region (~15-60 ppm) corresponding to the core carbon skeleton.</li></ul>

## Mass Spectrometry (MS)

High-resolution mass spectrometry would be expected to yield a molecular ion peak  $[\text{M}+\text{H}]^+$  or  $[\text{M}+\text{Na}]^+$  corresponding to the exact mass of 526.25666817 Da. The fragmentation pattern would provide further structural information, showing characteristic losses of the furan ring, acetyl group, and other fragments from the core structure.

## Infrared (IR) Spectroscopy

The IR spectrum of **Mahmoodin** would be expected to show characteristic absorption bands for its functional groups:

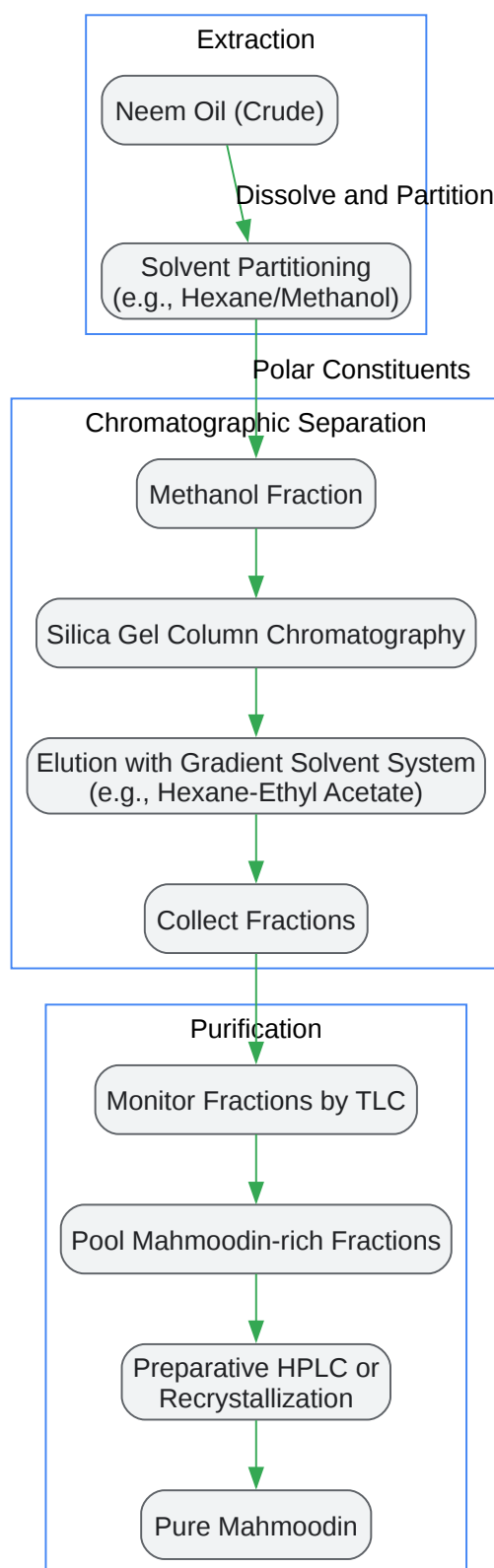
- $\sim 3500\text{ cm}^{-1}$ : O-H stretching (hydroxyl group)

- $\sim 1740\text{ cm}^{-1}$ : C=O stretching (ester)
- $\sim 1670\text{ cm}^{-1}$ : C=O stretching ( $\alpha,\beta$ -unsaturated ketone)
- $\sim 1240\text{ cm}^{-1}$ : C-O stretching (ester)
- $\sim 875\text{ cm}^{-1}$ : C-H bending (furan ring)

## Experimental Protocols

### Isolation and Purification of Mahmoodin

The following is a generalized protocol for the isolation of **Mahmoodin** from *Azadirachta indica* (neem) oil, based on standard phytochemical methods for limonoids[1][3][4].



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**Caption:** General workflow for the isolation of **Mahmoodin**.

- **Extraction:** Crude neem oil is subjected to liquid-liquid partitioning between a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., methanol) to separate the polar limonoids from the non-polar fatty glycerides.
- **Fractionation:** The resulting polar methanol fraction, enriched with limonoids, is concentrated under reduced pressure.
- **Column Chromatography:** The concentrated extract is adsorbed onto silica gel and subjected to column chromatography.
- **Elution:** The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate or acetone.
- **Fraction Collection and Analysis:** Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing **Mahmoodin**.
- **Final Purification:** Fractions rich in **Mahmoodin** are pooled and further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) or repeated recrystallization to yield the pure compound.

## Antibacterial Activity Assay (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method to quantify antibacterial activity.

- **Preparation of Inoculum:** A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.
- **Serial Dilution:** The test compound (**Mahmoodin**) is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
- **Inoculation:** Each well is inoculated with the standardized bacterial suspension.
- **Controls:** Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
- **Incubation:** The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

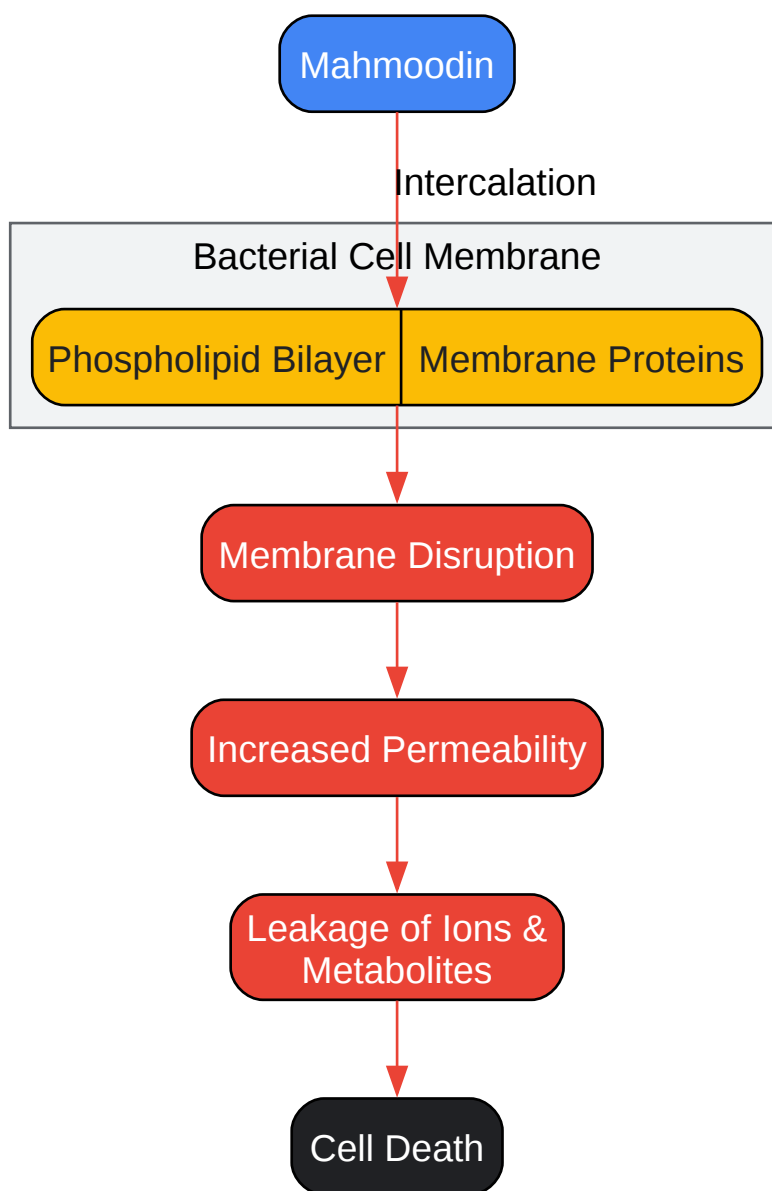
- Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

## Biological Activity and Potential Mechanism of Action

**Mahmoodin** has been reported to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria[1][2]. While the specific molecular mechanism for **Mahmoodin** has not been elucidated, the general antibacterial mechanisms of tetranortriterpenoids and limonoids involve the disruption of fundamental cellular processes.

A plausible mechanism of action for **Mahmoodin** involves the disruption of bacterial cell membrane integrity. The lipophilic nature of the triterpenoid backbone allows it to intercalate into the phospholipid bilayer of the bacterial membrane. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death[5].





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**Caption:** Proposed antibacterial mechanism of **Mahmoodin**.

This proposed pathway highlights key events:

- Intercalation: **Mahmoodin**'s lipophilic steroid-like core integrates into the bacterial cell membrane.
- Disruption: This integration disrupts the ordered structure of the phospholipid bilayer.
- Permeabilization: The structural disruption leads to increased membrane permeability.

- Leakage: Essential ions, ATP, and other metabolites leak out of the cell, disrupting the proton motive force and cellular homeostasis.
- Cell Death: The loss of membrane integrity and essential components results in bacterial cell death.

Further research is required to validate this proposed mechanism and to investigate other potential intracellular targets of **Mahmoodin**.

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## References

- 1. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, mahmoodin, and a new protolimonoid, naheedin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, mahmoodin, and a new protolimonoid, naheedin. | Semantic Scholar [semanticscholar.org]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Mahmoodin: A Technical Guide for Scientific Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116152#physical-and-chemical-properties-of-mahmoodin]

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